2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)-
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Overview
Description
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- is a chemical compound with a unique structure characterized by a cyclopropene ring and two phenyl groups
Preparation Methods
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of diphenylacetylene with diazomethane under controlled conditions to form the cyclopropene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring, often using hydrogenation catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- involves its interaction with molecular targets through its cyclopropene ring and phenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in drug development, the compound may bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- include:
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester: This compound has a similar cyclopropene ring but differs in the substitution pattern and ester functional group.
2-Cyclopropene-1,1-dicarboxylic acid, 2-phenyl-, 1,1-dimethyl ester: Another related compound with different substituents on the cyclopropene ring.
The uniqueness of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- lies in its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
824425-17-4 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(1R)-1,2-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c17-15(18)16(13-9-5-2-6-10-13)11-14(16)12-7-3-1-4-8-12/h1-11H,(H,17,18)/t16-/m1/s1 |
InChI Key |
SGWQZGIXDJIKBF-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C[C@]2(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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